![molecular formula C15H27N5O3S B2510506 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034422-27-8](/img/structure/B2510506.png)
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not specified in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not provided in the searched resources .Scientific Research Applications
Molecular Interaction and Conformational Analysis
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound with scientific research applications, particularly in understanding molecular interactions and conformations. A study explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis. This analysis identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of steric binding interactions and the potential for antagonist activity based on spatial orientation and electrostatic character (Shim et al., 2002).
Structure-Activity Relationships
Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents on the pyrazole ring. This research aids in characterizing the cannabinoid receptor binding sites and provides pharmacological probes for therapeutic applications, potentially antagonizing harmful effects of cannabinoids (Lan et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-11-14(12(2)19(5)17-11)15(21)16-10-13-6-8-20(9-7-13)24(22,23)18(3)4/h13H,6-10H2,1-5H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXZKDNKYMVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
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